molecular formula C8H7N5O2 B8696780 2-Methyl-3-nitro-6-(1H-1,2,4-triazol-1-yl)pyridine CAS No. 1001067-60-2

2-Methyl-3-nitro-6-(1H-1,2,4-triazol-1-yl)pyridine

Cat. No. B8696780
Key on ui cas rn: 1001067-60-2
M. Wt: 205.17 g/mol
InChI Key: PHMYMXPGPWPXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188098B2

Procedure details

A mixture of zinc (Aldrich, <10 micron; 798 mg, 12.2 mmol) in aqueous ammonium chloride (2 M; 6.1 mL, 12.2 mmol) was cooled to 0° C. using an ice-water bath, and stirred at this temperature for 15 min. A solution of 2-methyl-3-nitro-6-[1,2,4]triazol-1-yl-pyridine (500 mg, 2.44 mmol) in ethyl acetate (8 mL) was added and the mixture was stirred at 0° C. for 1 h and then at room temperature overnight. The mixture was then filtered through Celite™ to remove zinc dust, and the Celite™ was washed with ethyl acetate and methanol. Water and ethyl acetate were added to the filtrate and the mixture was shaken and then filtered to remove some solid material between the two layers. The aqueous layer was extracted twice with ethyl acetate and the combined organic layers were evaporated to dryness under high vacuum to give 2-methyl-6-[1,2,4]triazol-1-yl-pyridin-3-ylamine (322 mg, 75%) as a yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 2.30 (s, 3H), 5.37 (s, 2H), 7.11 (d, 1H, J=8.4 Hz), 7.38 (d, 1H, J=8.4 Hz), 8.13 (s, 1H), 9.03 (s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
798 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].[CH3:3][C:4]1[C:9]([N+:10]([O-])=O)=[CH:8][CH:7]=[C:6]([N:13]2[CH:17]=[N:16][CH:15]=[N:14]2)[N:5]=1>C(OCC)(=O)C.[Zn]>[CH3:3][C:4]1[C:9]([NH2:10])=[CH:8][CH:7]=[C:6]([N:13]2[CH:17]=[N:16][CH:15]=[N:14]2)[N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=NC(=CC=C1[N+](=O)[O-])N1N=CN=C1
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
6.1 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
798 mg
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through Celite™
CUSTOM
Type
CUSTOM
Details
to remove zinc dust
WASH
Type
WASH
Details
the Celite™ was washed with ethyl acetate and methanol
ADDITION
Type
ADDITION
Details
Water and ethyl acetate were added to the filtrate
STIRRING
Type
STIRRING
Details
the mixture was shaken
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove some solid material between the two layers
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined organic layers were evaporated to dryness under high vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=NC(=CC=C1N)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 322 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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